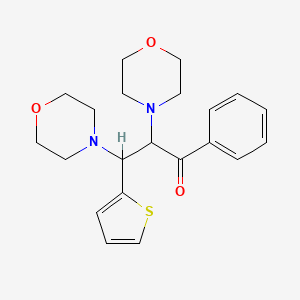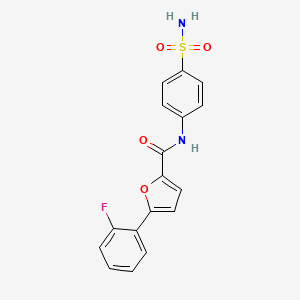![molecular formula C17H18ClN3O B6423326 5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 877800-82-3](/img/structure/B6423326.png)
5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (5-TB-3-4CP-2MP) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. 5-TB-3-4CP-2MP is an aromatic heterocyclic compound with a pyrazolo[1,5-a]pyrimidine ring system. It is an organic compound with a molecular weight of 293.9 g/mol. 5-TB-3-4CP-2MP has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 5-TB-3-4CP-2MP is not yet fully understood. However, it is believed to act as an inhibitor of a variety of enzymes involved in the regulation of cell proliferation and apoptosis. It is also believed to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TB-3-4CP-2MP have yet to be fully understood. However, it is believed to act as an inhibitor of a variety of enzymes involved in the regulation of cell proliferation and apoptosis, as well as the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Advantages and Limitations for Lab Experiments
The advantages of using 5-TB-3-4CP-2MP in laboratory experiments include its availability, relatively low cost, and its ability to be synthesized in a variety of solvents. Additionally, it has been studied for its potential applications in a variety of scientific research areas. The main limitation of using 5-TB-3-4CP-2MP in laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
Future research on 5-TB-3-4CP-2MP should focus on further elucidating its mechanism of action and determining its biochemical and physiological effects. Additionally, further studies should be conducted to explore its potential applications in medicinal chemistry, pharmacology, and biochemistry. Finally, further research should be conducted to explore its potential applications in the treatment of cancer and other diseases.
Synthesis Methods
5-TB-3-4CP-2MP can be synthesized by a reaction of 4-chlorophenyl isocyanate and 2-methyl-5-tert-butylpyrazole in the presence of a base catalyst. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 90-95°C. The reaction is typically complete in 3-5 hours, and the product is isolated by filtration.
Scientific Research Applications
5-TB-3-4CP-2MP has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been used in the synthesis of a variety of compounds with potential biological activity, such as inhibitors of enzymes involved in cancer cell proliferation and apoptosis. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-10-15(11-5-7-12(18)8-6-11)16-19-13(17(2,3)4)9-14(22)21(16)20-10/h5-9,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGCIQAKZFWEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C(C)(C)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423246.png)
![3-(3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6423254.png)
![3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid](/img/structure/B6423263.png)
![2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B6423270.png)
![3-[(3,4-dichlorophenyl)carbamoyl]-2-(ethylamino)propanoic acid](/img/structure/B6423273.png)
![5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B6423282.png)


![9-(2-hydroxy-3-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradec-4(8)-en-6-one](/img/structure/B6423292.png)
![2-methyl-1-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423299.png)
![4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423307.png)

![2-[2-({4-amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B6423342.png)
![4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423358.png)